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Compound of Interest

Ethyl 5-methylisoxazole-3-
Compound Name:
carboxylate

Cat. No.: B1293933

Introduction: Ethyl 5-methylisoxazole-3-carboxylate is a heterocyclic ester of significant
interest in medicinal chemistry and synthetic organic chemistry. It serves as a versatile building
block for the synthesis of more complex molecules, including novel pharmaceutical and
agrochemical agents. Theoretical studies, employing computational chemistry methods, are
crucial for understanding the molecule's structural, electronic, and reactive properties, thereby
guiding its application in drug design and materials science. This guide provides a framework
for the theoretical analysis of Ethyl 5-methylisoxazole-3-carboxylate, outlines relevant
experimental protocols, and presents available data. While a comprehensive, published
theoretical study dedicated solely to this molecule is not readily available in the public literature,
this document compiles the standard methodologies used for similar compounds and presents
a logical workflow for such an investigation.

Computational Methodology

The theoretical investigation of a molecule like Ethyl 5-methylisoxazole-3-carboxylate
typically relies on Density Functional Theory (DFT), a robust method for studying the electronic
structure of many-body systems.

Protocol for Quantum Chemical Calculations: A common and effective methodology for
calculating the properties of isoxazole derivatives involves using the Gaussian suite of
programs. The protocol includes:
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o Geometry Optimization: The molecule's 3D structure is optimized to find its lowest energy
conformation. A widely used method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr)
exchange-correlation functional combined with a basis set such as 6-31G(d) or the more
extensive 6-311++G(d,p) for higher accuracy.[1][2]

e Frequency Calculations: Following optimization, vibrational frequency calculations are
performed at the same level of theory to confirm that the optimized structure corresponds to
a true energy minimum (i.e., no imaginary frequencies). These calculations also provide
theoretical infrared (IR) spectra and thermodynamic properties.[1][2]

e Property Calculations: At the optimized geometry, various molecular properties are
calculated. These include:

o NMR Spectra: 1H and 3C NMR chemical shifts are predicted using the Gauge-
Independent Atomic Orbital (GIAO) method.

o Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO)
and Lowest Unoccupied Molecular Orbital (LUMO) are determined.[1][2] The energy gap
between them is a critical indicator of chemical reactivity.

o Electrostatic Potential: A Molecular Electrostatic Potential (MEP) map is generated to
visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

The following diagram illustrates the standard workflow for a theoretical analysis of a small

molecule.
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Caption: Standard workflow for DFT-based theoretical analysis.

Molecular Structure and Geometry

A crucial part of a theoretical study is the optimization of the molecular geometry. This process
yields data on bond lengths, bond angles, and dihedral angles. While specific calculated values
for the title compound are not published, a study would typically present this data in a table
comparing it with experimental values, if available (e.g., from X-ray crystallography).
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Table 1: Key Geometrical Parameters (Hypothetical Data)

Calculated Value (A  Experimental Value

Parameter Atom Pair/Triplet
or °) (A or°)

Bond Length 01-N2 Data not available Data not available
N2-C3 Data not available Data not available
C4-C5 Data not available Data not available
C5-01 Data not available Data not available

Bond Angle C5-01-N2 Data not available Data not available
01-N2-C3 Data not available Data not available

| | C8=09 | Data not available | Data not available |

Note: This table is a template. The required computational data for Ethyl 5-methylisoxazole-3-
carboxylate is not available in the cited literature.

Spectroscopic Properties

Theoretical calculations can predict spectroscopic data, which can then be compared with
experimental results to validate the computational model.

FT-IR Vibrational Analysis: Frequency calculations yield the vibrational modes of the molecule.
The wavenumbers and intensities can be correlated with experimental FT-IR spectra. Key
functional groups, such as the C=0 of the ester, the C=N of the isoxazole ring, and C-H bonds,
would have characteristic vibrational frequencies.

NMR Spectral Analysis: The GIAO method is used to calculate the isotropic shielding values,
which are then converted into *H and 3C NMR chemical shifts relative to a standard (e.g.,
Tetramethylsilane, TMS).

Table 2: Experimental and Theoretical Spectroscopic Data (Hypothetical)
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Experimental Calculated
Spectrum Group/Atom ShiftIFrequenc  Shift/lFrequenc  Assignment
y y
-CHs Data not Data not Methyl protons
1H NMR . . .
(isoxazole) available available at C5
Data not Data not Methylene
-O-CHz2- _ _
available available protons of ethyl
Data not Data not Methyl protons of
-CHs (ethyl) ) ]
available available ethyl
Data not Data not
13C NMR C=0 (ester) ] ] Carbonyl carbon
available available
) Data not Data not Isoxazole ring
C3 (isoxazole) . .
available available carbon
) Data not Data not Isoxazole ring
C5 (isoxazole) ) ]
available available carbon
Data not Data not
FT-IR C=0 Stretch ) ] Ester carbonyl
available available

| | C=N Stretch | Data not available | Data not available | Isoxazole ring |

Note: This table is a template. The required computational data for Ethyl 5-methylisoxazole-3-
carboxylate is not available in the cited literature.

Frontier Molecular Orbitals (FMO) and Reactivity

The electronic properties of a molecule are key to understanding its reactivity. The HOMO and
LUMO are the frontier molecular orbitals, and their energy gap (AE = ELUMO - EHOMO) is a
critical parameter.

« HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron.
Regions of high HOMO density are prone to electrophilic attack.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b1293933?utm_src=pdf-body
https://www.benchchem.com/product/b1293933?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293933?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron.
Regions of high LUMO density are prone to nucleophilic attack.

» Energy Gap (AE): A small energy gap indicates high chemical reactivity and low kinetic
stability, as it is easier to excite an electron from the HOMO to the LUMO.[1][2]

The diagram below illustrates the concept of the HOMO-LUMO energy gap.
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Caption: HOMO-LUMO energy gap diagram.

Molecular Electrostatic Potential (MEP): The MEP map is a 3D visualization of the total
electrostatic potential on the electron density surface. It is an invaluable tool for identifying
reactive sites.

o Red regions (negative potential): Indicate electron-rich areas, susceptible to electrophilic
attack. These are typically found around electronegative atoms like oxygen and nitrogen.

» Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic
attack.

o Green regions (near-zero potential): Indicate neutral areas.

A theoretical study would present an MEP map and discuss how the potential distribution
relates to the molecule's known chemical behavior.

Synthesis and Experimental Data
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Experimental Synthesis Protocol: Ethyl 5-methylisoxazole-3-carboxylate can be synthesized
via several routes. A common method involves the reaction of ethyl 2-chloro-2-
(hydroxyimino)acetate with a suitable alkyne precursor in the presence of a base. Another
documented procedure involves the hydrolysis of the corresponding ester. For instance, the
related 5-methylisoxazole-3-carboxylic acid is prepared by suspending Ethyl 5-
methylisoxazole-3-carboxylate in a mixture of methanol, THF, and water, followed by the
addition of lithium hydroxide monohydrate.[3] The reaction mixture is stirred and then acidified
to yield the product.[3]

Table 3: Known Physical and Chemical Properties

Property Value Source
Molecular Formula C7H9NOs3 PubChem
Molecular Weight 155.15 g/mol PubChem
Physical Form Solid Sigma-Aldrich
Melting Point 27-31 °C Sigma-Aldrich

| CAS Number | 3209-72-1 | Sigma-Aldrich |

Conclusion

While comprehensive published theoretical data for Ethyl 5-methylisoxazole-3-carboxylate is
scarce, the methodologies for such studies are well-established. A thorough computational
analysis using DFT would provide invaluable insights into the molecule's geometry,
spectroscopic signatures, and electronic reactivity profile. This information, when correlated
with experimental data, provides a powerful predictive tool for researchers in drug discovery
and materials science, enabling the rational design of new compounds and reactions based on
a fundamental understanding of the molecule's properties. The workflows and templates
provided in this guide serve as a blueprint for conducting and presenting such a theoretical
investigation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Theoretical and Methodological Guide to Ethyl 5-
methylisoxazole-3-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1293933#theoretical-studies-on-ethyl-5-
methylisoxazole-3-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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